molecular formula C18H17Cl2NO2 B3677941 N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide

N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide

Cat. No. B3677941
M. Wt: 350.2 g/mol
InChI Key: DBQMNSMYVKPJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide, also known as DCPB, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and agriculture. DCPB is a member of the class of compounds known as arylamides, which are widely used as herbicides, insecticides, and fungicides.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. HDACs are often overexpressed in cancer cells, and their inhibition by N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide may contribute to its antitumor activity.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism by which many chemotherapeutic agents exert their antitumor effects. N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide has been shown to exhibit anti-angiogenic activity, which means that it can prevent the growth of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for developing new cancer therapies that are more effective and less toxic than current treatments. However, one of the limitations of using N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide on normal cells and tissues are not well understood, and further studies are needed to assess its safety and efficacy.

Future Directions

There are several future directions for research on N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide. One area of interest is the development of new analogs and derivatives of N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide that may exhibit improved potency and selectivity towards cancer cells. Another area of research is the identification of the molecular targets of N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide, which may provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide in vivo, and to determine its potential as a new cancer therapy.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c1-11-3-4-12(2)16(7-11)17(22)5-6-18(23)21-15-9-13(19)8-14(20)10-15/h3-4,7-10H,5-6H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQMNSMYVKPJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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